molecular formula C10H12O2 B12092670 5-Ethyl-3-methylbenzoic acid

5-Ethyl-3-methylbenzoic acid

Cat. No.: B12092670
M. Wt: 164.20 g/mol
InChI Key: HMYMBGCKYVFVIW-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the 5th position and a methyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene derivatives, followed by oxidation. For instance, 3-ethyl-5-methyltoluene can be oxidized using potassium permanganate to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of suitable precursors under controlled conditions. The use of catalysts such as cobalt or manganese salts can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of benzyl alcohols or aldehydes.

    Substitution: Formation of halogenated benzoic acids.

Scientific Research Applications

5-Ethyl-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular recognition and binding .

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the ethyl group at the 5th position.

    4-Ethylbenzoic acid: Has the ethyl group at the 4th position instead of the 5th.

    2,5-Dimethylbenzoic acid: Contains two methyl groups at the 2nd and 5th positions.

Uniqueness: 5-Ethyl-3-methylbenzoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions compared to other benzoic acid derivatives .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-ethyl-5-methylbenzoic acid

InChI

InChI=1S/C10H12O2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

HMYMBGCKYVFVIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(=O)O

Origin of Product

United States

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